

Application Notes and Protocols for the Synthesis of **trans-1-Cinnamylpiperazine**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **trans-1-Cinnamylpiperazine**

Cat. No.: **B154354**

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **trans-1-Cinnamylpiperazine** is a valuable chemical intermediate used in the synthesis of various pharmacologically active compounds, including derivatives with pro-apoptotic properties on human carcinoma cell lines and anticonvulsant activities.[1][2] It serves as a key building block for creating more complex molecules, such as certain opioid tripeptide hybrids and potential monoamine oxidase B (MAO-B) ligands.[1][3] The fundamental structure consists of a piperazine ring N-substituted with a trans-cinnamyl group, a feature that contributes to its utility in medicinal chemistry.[4][5] This document provides a detailed protocol for the synthesis, purification, and characterization of **trans-1-Cinnamylpiperazine**.

Physicochemical Data and Characterization

A summary of the key quantitative data for **trans-1-Cinnamylpiperazine** is presented in the table below for easy reference.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₈ N ₂	[6][7]
Molecular Weight	202.30 g/mol	[6][7]
Melting Point	31-44 °C	[1][8]
Boiling Point	162-165 °C (at 4 mmHg); 129 °C (at 1 mmHg)	[1][8]
Density	0.989 g/mL at 25 °C	[1]
Yield	56%	[8]
Appearance	Pale yellow solid or clear colorless to yellow liquid after melting	[2][9]

Experimental Protocol: Synthesis of **trans-1-Cinnamylpiperazine**

This protocol details the synthesis of **trans-1-Cinnamylpiperazine** via the reaction of cinnamyl chloride with an excess of piperazine.[8][10]

Materials and Reagents:

- Piperazine (anhydrous)
- Cinnamyl chloride
- Isopropanol
- Chloroform
- Sodium hydroxide (solution)
- Potassium carbonate (anhydrous)
- n-Hexane

- Distilled water

Equipment:

- Round-bottom flask
- Dropping funnel
- Reflux condenser
- Heating mantle with magnetic stirrer
- Rotary evaporator
- Separatory funnel
- Standard laboratory glassware
- Filtration apparatus
- Sublimation apparatus
- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2.5 moles of absolute piperazine (217 g) in 1 liter of isopropanol.
- Addition of Cinnamyl Chloride: At room temperature, add 0.5 moles of cinnamyl chloride (72.6 g) dropwise to the piperazine solution.
- Reaction: After the addition is complete, heat the reaction mixture to 70 °C and stir for 3 hours.^[8]
- Solvent Removal: After the reaction period, remove the isopropanol by distillation.
- Workup:

- Dissolve the resulting reaction mixture in 500 mL of chloroform.
- Wash the chloroform solution with a sodium hydroxide solution followed by water using a separatory funnel.
- Dry the organic layer over anhydrous potassium carbonate.[8]
- Filter the solution to remove the drying agent.
- Remove the chloroform in vacuo using a rotary evaporator.[8]

• Purification:

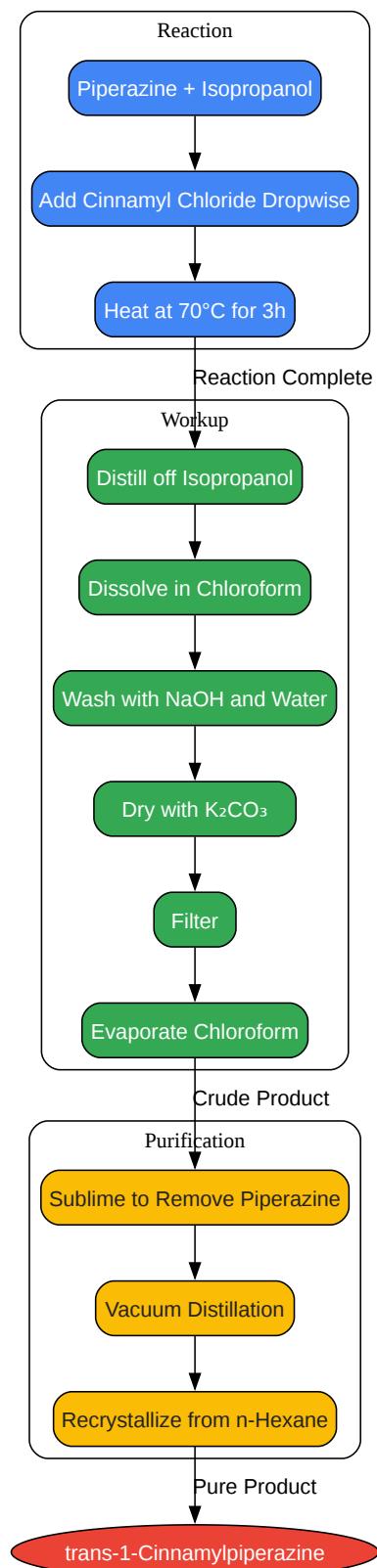
- The crude product is a mixture containing the desired product and excess piperazine. Remove the excess piperazine by sublimation.[8]
- Distill the remaining residue under reduced pressure (boiling point 162-165 °C at 4 mmHg) to obtain N-cinnamylpiperazine.[8]
- The product can be further purified by crystallization and recrystallization from n-hexane. [8]

Characterization:

The final product can be characterized by its melting point (31-33 °C) and boiling point (162-165 °C at 4 mmHg).[8] Further structural confirmation can be obtained using spectroscopic methods such as NMR and IR spectroscopy.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis workflow and the logical relationship of the purification steps.

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Caption: Synthesis workflow for **trans-1-Cinnamylpiperazine**.



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References

- 1. trans-1-Cinnamylpiperazine | 87179-40-6 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy Cinnamylpiperazine [smolecule.com]
- 6. scbt.com [scbt.com]
- 7. calpaclab.com [calpaclab.com]
- 8. prepchem.com [prepchem.com]
- 9. TRANS-1-CINNAMYLPIPERAZINE Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 10. US3573291A - Cinnamylpiperazine preparations - Google Patents [patents.google.com]
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